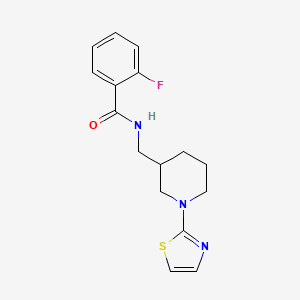

![molecular formula C18H15N3S B2915439 3-[(Cyanomethyl)sulfanyl]-1-phenyl-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile CAS No. 315246-86-7](/img/structure/B2915439.png)

3-[(Cyanomethyl)sulfanyl]-1-phenyl-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

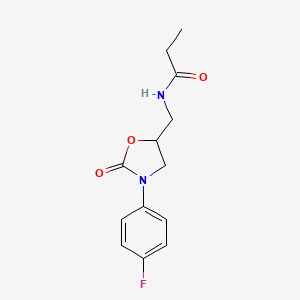

3-[(Cyanomethyl)sulfanyl]-1-phenyl-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile, also known as CMIT, is a new and promising molecule in the field of organic chemistry. CMIT has a wide range of potential applications in the scientific research and lab experiments. It is a versatile molecule with a unique structure that can be used to synthesize a variety of compounds with interesting properties.

Aplicaciones Científicas De Investigación

Synthesis and Characterization

Synthesis of Tetrahydropyrrolo Isoquinolines and Tetrahydroisoquinolinium Dicyanomethylide The compound's derivatives, like 7,8,9,10-tetrahydropyrrolo isoquinolines, are synthesized through 1,3-dipolar cycloaddition reactions. Stable tetrahydroisoquinolinium dicyanomethylide, a variant of this compound, has been isolated and characterized using X-ray diffraction analysis (Caira et al., 2014).

Preparation of Related Sulfur-Transfer Agents Compounds similar to the main chemical, such as 2-(2-cyanoethyl)sulfanyl-1H-isoindole-1,3-(2H)-dione, have been prepared from 2-cyanoethyl disulfide. These compounds serve as sulfur-transfer agents in various chemical processes (Klose et al., 1997).

Photochemical Studies

- Photosensitized Oxidation Studies Research on compounds like 3-cyano-N-methylquinolinium illustrates their role in the photosensitized oxidation of phenyl alkyl sulfoxides. This process involves C-S bond cleavage in sulfoxide radical cations, revealing important insights into photochemical reactions (Baciocchi et al., 2008).

Heterocyclic Synthesis

Novel Synthesis of Isoquinoline Derivatives Derivatives of the main compound are used in the synthesis of various heterocyclic compounds, including isoquinolines. These methods highlight its utility in creating complex organic structures (Elmaati, 2004).

Facile Synthesis of Tetrahydropyrimido Quinoline Derivatives The compound's analogs, such as 2-amino-4-phenyl tetrahydroquinoline, are synthesized for further chemical modifications and antimicrobial activity studies. This shows its importance in creating biologically active molecules (Elkholy & Morsy, 2006).

Synthesis of New Tetrahydro[1,3]oxazinothieno[2,3-c]isoquinoline Derivatives Acetylation and nucleophilic substitution reactions of tetrahydro[1,3]oxazinothieno isoquinoline derivatives have been explored, paving the way for the synthesis of pharmacologically interesting compounds (Zaki et al., 2017).

Catalysis and Green Chemistry

- Palladium-Catalyzed Synthesis in Water Cyanomethylated derivatives have been used in palladium-catalyzed reactions to synthesize diverse isoquinolines in water, demonstrating an environmentally benign method in organic synthesis (Hu et al., 2017).

Propiedades

IUPAC Name |

3-(cyanomethylsulfanyl)-1-phenyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3S/c19-10-11-22-18-16(12-20)14-8-4-5-9-15(14)17(21-18)13-6-2-1-3-7-13/h1-3,6-7H,4-5,8-9,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWJNWLSLVMOHFJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=C(N=C2C3=CC=CC=C3)SCC#N)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(Cyanomethyl)sulfanyl]-1-phenyl-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione](/img/no-structure.png)

![N-[2-[(4-chlorobenzoyl)amino]ethyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide](/img/structure/B2915365.png)

![1-[(4-Methylphenyl)methyl]-4-[[3-(trifluoromethyl)phenyl]methyl]pyrazine-2,3-dione](/img/structure/B2915370.png)

![1'-Acetylspiro[chroman-2,3'-pyrrolidin]-4-one](/img/structure/B2915371.png)

![8-((4-benzhydrylpiperazin-1-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one](/img/structure/B2915375.png)